An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Core Properties and Applications
An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, presents a unique structural motif characterized by a gem-dimethyl group at the 3-position of the benzofuranone core. This feature imparts significant steric influence, directing its chemical reactivity and rendering it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of 3,3-Dimethyl-2-benzofuran-1(3H)-one, including its physicochemical characteristics, spectral data, synthesis, and chemical reactivity. Furthermore, it explores the biological activities associated with the broader benzofuranone and phthalide classes, highlighting potential avenues for its application in drug discovery and development, particularly in the realms of anticancer and neuroprotective therapies.
Introduction: The Significance of the 3,3-Disubstituted Phthalide Scaffold
The benzofuranone core is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of natural products and biologically active molecules.[1] The phthalide subclass, specifically 2-benzofuran-1(3H)-ones, has garnered considerable attention due to its wide range of pharmacological properties.[2][3] The introduction of a gem-dimethyl group at the C3 position, as seen in 3,3-Dimethyl-2-benzofuran-1(3H)-one, offers a strategic advantage in synthetic chemistry. This substitution provides steric hindrance that can regioselectively guide subsequent chemical transformations, a crucial aspect in the construction of intricate molecular architectures.[1] This compound serves as a key building block for various organic molecules, including 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 3,3-Dimethyl-2-benzofuran-1(3H)-one is paramount for its application in research and synthesis.
Physicochemical Properties
3,3-Dimethyl-2-benzofuran-1(3H)-one is a white solid at room temperature.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [4] |
| Molar Mass | 162.19 g/mol | [4] |
| CAS Number | 1689-09-4 | [5] |
| Appearance | White Solid | [1] |
| Melting Point | 69-77 °C | [1] |
| Boiling Point | 291.1 °C at 760 mmHg | [1] |
Spectroscopic Data
The structural elucidation of 3,3-Dimethyl-2-benzofuran-1(3H)-one is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The two methyl groups at the C3 position would appear as a singlet further upfield, likely around 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactone (around 170 ppm), the quaternary carbon at the 3-position, the carbons of the benzene ring, and the methyl carbons.
The IR spectrum of 3,3-Dimethyl-2-benzofuran-1(3H)-one would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, typically appearing in the region of 1760-1800 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring, would also be present.
The electron ionization mass spectrum of 3,3-Dimethyl-2-benzofuran-1(3H)-one shows a molecular ion peak (M+) at m/z 162, corresponding to its molecular weight.[5] The fragmentation pattern provides valuable structural information, with characteristic losses of methyl groups and other fragments.
Synthesis and Reactivity
The synthesis and chemical behavior of 3,3-Dimethyl-2-benzofuran-1(3H)-one are central to its utility as a synthetic intermediate.
Synthetic Pathways
A common and effective method for the synthesis of 3,3-disubstituted phthalides involves the reaction of phthalic anhydride with organometallic reagents, such as Grignard reagents.[6][7]
The synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one can be achieved through the reaction of phthalic anhydride with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This reaction proceeds through a nucleophilic attack of the Grignard reagent on one of the carbonyl groups of the anhydride, followed by a second intramolecular nucleophilic attack and subsequent workup to yield the desired product.
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one via Grignard Reaction
Materials:
-
Phthalic anhydride
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare the methylmagnesium iodide Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve phthalic anhydride in anhydrous diethyl ether.
-
Slowly add the Grignard reagent solution to the phthalic anhydride solution at a controlled temperature (e.g., 0 °C) with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 3,3-Dimethyl-2-benzofuran-1(3H)-one.
Caption: Workflow for the synthesis of 3,3-Dimethyl-2-benzofuran-1(3H)-one.
Chemical Reactivity
The reactivity of 3,3-Dimethyl-2-benzofuran-1(3H)-one is influenced by the lactone ring and the aromatic system.
The carbonyl group of the lactone is susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactone ring.[8]
The benzene ring of the benzofuranone system can undergo electrophilic aromatic substitution reactions. The lactone ring is generally considered to be a deactivating group, and the substitution pattern will be directed by the existing oxygen atom and the carbonyl group.
Caption: Reactivity profile of 3,3-Dimethyl-2-benzofuran-1(3H)-one.
Applications in Drug Development
While specific biological data for 3,3-Dimethyl-2-benzofuran-1(3H)-one is limited in the reviewed literature, the broader classes of benzofuranones and phthalides exhibit a wide range of promising biological activities, suggesting potential therapeutic applications for this compound and its derivatives.
Anticancer Potential
Benzofuran scaffolds are recognized for their significant anticancer properties.[9][10][11][12][13] Numerous derivatives have demonstrated potent inhibitory activity against various human cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Neuroprotective Effects
Phthalides and their derivatives have shown potential in the treatment of neurological disorders.[2][3] Some compounds have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal models.[14][15][16] The antioxidant properties of the benzofuranone core contribute to its ability to mitigate the damaging effects of reactive oxygen species in the brain.
Caption: Potential therapeutic applications of 3,3-Dimethyl-2-benzofuran-1(3H)-one.
Conclusion
3,3-Dimethyl-2-benzofuran-1(3H)-one is a synthetically valuable compound with a well-defined physicochemical and spectroscopic profile. Its strategic importance lies in its role as a versatile intermediate for the synthesis of more complex molecules, driven by the directing effects of the gem-dimethyl group. While direct biological data for this specific compound is emerging, the extensive research on the anticancer and neuroprotective activities of the broader benzofuranone and phthalide classes provides a strong rationale for its further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of 3,3-Dimethyl-2-benzofuran-1(3H)-one and its derivatives to fully elucidate their therapeutic potential.
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